(E)-But-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide
(E)-But-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide
Brand Name:
Vulcanchem
CAS No.:
104821-45-6
VCID:
VC0019238
InChI:
InChI=1S/C21H24ClFN4OS.2C4H4O4/c22-14-1-4-18-13(9-14)10-17(16-3-2-15(23)11-19(16)29-18)27-8-7-26(12-21(27)28)6-5-20(24)25;2*5-3(6)1-2-4(7)8/h1-4,9,11,17,21,28H,5-8,10,12H2,(H3,24,25);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
SMILES:
C1CN(C(CN1CCC(=N)N)O)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Molecular Formula:
2C21H24ClFN4OS.4C4H4O4.H2O
Molecular Weight:
667.1 g/mol
(E)-But-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide
CAS No.: 104821-45-6
Main Products
VCID: VC0019238
Molecular Formula: 2C21H24ClFN4OS.4C4H4O4.H2O
Molecular Weight: 667.1 g/mol
CAS No. | 104821-45-6 |
---|---|
Product Name | (E)-But-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide |
Molecular Formula | 2C21H24ClFN4OS.4C4H4O4.H2O |
Molecular Weight | 667.1 g/mol |
IUPAC Name | (E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide |
Standard InChI | InChI=1S/C21H24ClFN4OS.2C4H4O4/c22-14-1-4-18-13(9-14)10-17(16-3-2-15(23)11-19(16)29-18)27-8-7-26(12-21(27)28)6-5-20(24)25;2*5-3(6)1-2-4(7)8/h1-4,9,11,17,21,28H,5-8,10,12H2,(H3,24,25);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Standard InChIKey | SXZHGDLENZZNPM-LVEZLNDCSA-N |
Isomeric SMILES | C1N(CC(N(C1)C2C3=C(SC4=C(C2)C=C(C=C4)Cl)C=C(C=C3)F)O)CCC(=N)N.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES | C1CN(C(CN1CCC(=N)N)O)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES | C1CN(C(CN1CCC(=N)N)O)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Synonyms | 1-Piperazinepropanimidamide, 4-(2-chloro-10,11-dihydro-7-fluorodibenzo (b,f)thiepin-10-yl)-N-hydroxy-, (Z)-2-butenedioate, hydrate (2:4:1) |
PubChem Compound | 6447857 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume